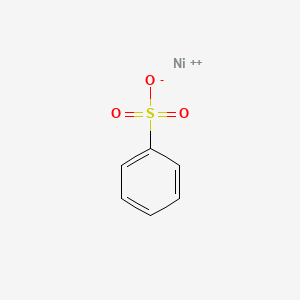
Nickel(2+) benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) benzenesulfonate is an organometallic compound with the chemical formula C12H10NiO6S2. It is a coordination complex where nickel(2+) ions are bonded to benzenesulfonate ligands. This compound is known for its unique properties and applications in various fields, including catalysis, electrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+) benzenesulfonate can be synthesized through the reaction of nickel(2+) salts, such as nickel(2+) chloride or nickel(2+) sulfate, with benzenesulfonic acid or its sodium salt. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity starting materials and precise control of reaction parameters. The process may include steps such as filtration, crystallization, and drying to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to nickel(0) or other lower oxidation state species.
Substitution: The benzenesulfonate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) complexes or nickel nanoparticles.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Nickel(2+) benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: this compound is employed in electroplating, battery manufacturing, and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which nickel(2+) benzenesulfonate exerts its effects involves the coordination of nickel(2+) ions with target molecules. The nickel center can facilitate various chemical transformations by acting as a Lewis acid, stabilizing reaction intermediates, and promoting electron transfer processes. The specific pathways and molecular targets depend on the nature of the reaction and the environment in which the compound is used.
Comparison with Similar Compounds
Nickel(2+) sulfate: Another nickel(2+) complex with sulfate ligands.
Nickel(2+) chloride: A common nickel(2+) salt used in various applications.
Nickel(2+) acetate: A nickel(2+) complex with acetate ligands.
Uniqueness: Nickel(2+) benzenesulfonate is unique due to the presence of benzenesulfonate ligands, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that other nickel(2+) complexes may not be able to fulfill.
Properties
Molecular Formula |
C6H5NiO3S+ |
|---|---|
Molecular Weight |
215.86 g/mol |
IUPAC Name |
benzenesulfonate;nickel(2+) |
InChI |
InChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+2/p-1 |
InChI Key |
MDMYLSIJMWOKIW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine](/img/structure/B15047604.png)
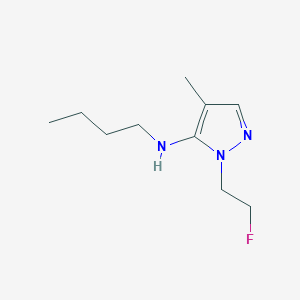
![2-[4-[(Boc-amino)methyl]phenyl]acetamide](/img/structure/B15047619.png)

![6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B15047625.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047629.png)
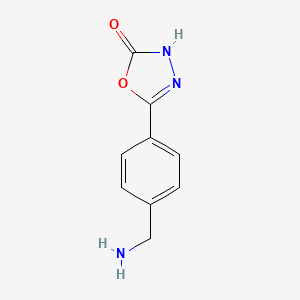
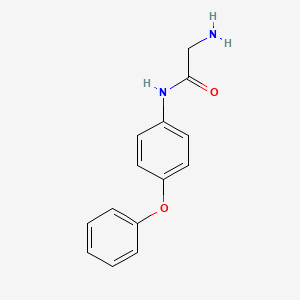
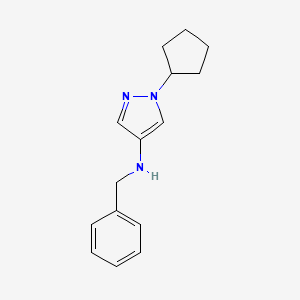
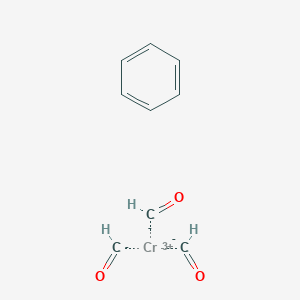
![5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15047679.png)
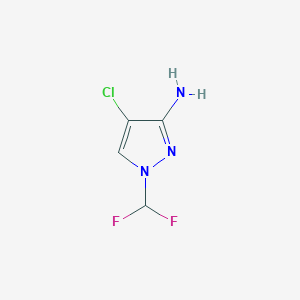
![Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate](/img/structure/B15047692.png)
![3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one](/img/structure/B15047709.png)
